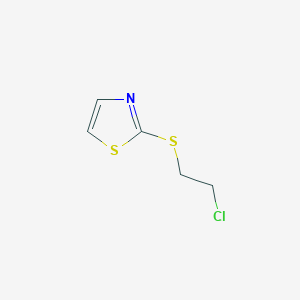
2-(2-Chloroethylthio)thiazole
Cat. No. B8538091
M. Wt: 179.7 g/mol
InChI Key: BSFJQBFCOSCAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06403610B1
Procedure details


1.2 cm3 of 1-bromo-2-chloroethane were run, at a temperature in the region of 20° C., into a stirred solution of 1.47 g of 2-mercaptothiazole and 1.95 g of potassium carbonate in 12.5 cm3 of dimethylformamide. The mixture was subsequently stirred for 2 hours at a temperature in the region of 20° C. The insoluble material was filtered off and washed with 2 times 5 cm3 of dimethylformamide. The filtrate was run onto a mixture of 50 g of crushed ice and 50 cm3 of distilled water, 50 cm3 of ethyl ether were then added and the mixture was stirred and then separated by settling. The aqueous phase was separated by settling and then extracted with 2 times 25 cm3 of ethyl ether. The combined ethereal phases were washed with 2 times 25 cm3 of water and then dried over magnesium sulfate. After filtering through paper, the organic solution was evaporated under reduced pressure (5 kPa) at a temperature in the region of 40° C. 2.11 g of 2-(2-chloroethylthio)thiazole were obtained in the form of a mobile oil with a yellow color.




Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][Cl:4].[SH:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:4][CH2:3][CH2:2][S:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
1.47 g
|
|
Type
|
reactant
|
|
Smiles
|
SC=1SC=CN1
|
|
Name
|
|
|
Quantity
|
1.95 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
12.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was subsequently stirred for 2 hours at a temperature in the region of 20° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble material was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 2 times 5 cm3 of dimethylformamide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was run onto a mixture of 50 g of crushed ice and 50 cm3 of distilled water, 50 cm3 of ethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were then added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2 times 25 cm3 of ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ethereal phases were washed with 2 times 25 cm3 of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtering through paper
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic solution was evaporated under reduced pressure (5 kPa) at a temperature in the region of 40° C
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCSC=1SC=CN1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.11 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
